2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol

描述

2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol typically involves the iodination of a fluorinated precursor. The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize waste and environmental impact.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the iodine atom to other functional groups.

Substitution: The iodine atom can be substituted with other atoms or groups, such as hydrogen or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution can produce various fluorinated derivatives .

科学研究应用

Chemistry

2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol serves as a crucial building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—makes it versatile in developing new materials with tailored properties.

Reactions Involved:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles (e.g., halides or amines), facilitating the synthesis of diverse fluorinated derivatives.

- Oxidation Reactions : The hydroxyl group can be oxidized to yield carbonyl compounds.

- Reduction Reactions : The iodine atom can be reduced to regenerate perfluorodecanol.

Biology

In biological research, this compound is utilized to study fluorinated biomolecules and their interactions within biological systems. The unique properties imparted by the perfluorinated alkyl chain enhance hydrophobic interactions with lipid membranes and proteins, potentially influencing cellular signaling pathways.

Biological Mechanisms:

The iodine atom participates in halogen bonding, which may enhance the compound's affinity for specific biomolecules. Additionally, its hydrophobic nature allows it to interact effectively with lipid environments.

Immunotoxicity Studies

Recent studies have explored the immunotoxic effects of various perfluoroalkyl substances (PFAS), including this compound. Research indicates that this compound may exhibit significant immunomodulatory properties, affecting immune responses at low concentrations.

Industrial Applications

The compound is also valuable in the production of specialty chemicals and materials that exhibit unique surface properties due to its fluorinated structure. Its applications span several industries including:

- Coatings and Surface Treatments : Enhancing water and oil repellency.

- Pharmaceuticals : Acting as intermediates in drug synthesis.

- Material Science : Contributing to the development of advanced materials with specific chemical resistance.

作用机制

The mechanism of action of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can influence various biochemical pathways, leading to specific effects in biological systems .

相似化合物的比较

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

Uniqueness: 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol is unique due to its specific combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with other molecules .

生物活性

2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol (CAS Number: 16083-64-0) is a perfluorinated alcohol that has gained attention in various fields due to its unique chemical properties and potential biological activities. This compound is characterized by its fluorinated carbon chain and iodine substitution, which contribute to its stability and reactivity. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals, environmental science, and materials science.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₁₅I |

| Molecular Weight | 464.12 g/mol |

| Melting Point | 68-71 °C |

| Boiling Point | 115 °C @ 10 mmHg |

| Hazard Classification | Irritant |

Structure

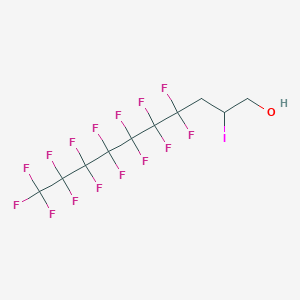

The structure of this compound features a long perfluorinated carbon chain with an iodine atom attached to one end. The presence of the hydroxyl group (-OH) makes it a functional alcohol, potentially influencing its biological interactions.

Toxicological Profile

Studies have indicated that this compound exhibits various toxicological effects. It is classified as an irritant and may pose risks to human health upon exposure. Its classification as a Persistent Organic Pollutant (POP) raises concerns regarding its environmental impact and bioaccumulation potential.

Research suggests that the biological activity of this compound may be linked to its interaction with cellular membranes and proteins due to its hydrophobic nature. The iodine atom may also play a role in disrupting normal cellular functions by interfering with iodine-dependent processes such as thyroid hormone synthesis.

Case Study: Endocrine Disruption

A significant area of research focuses on the endocrine-disrupting potential of perfluorinated compounds. For instance, studies have shown that similar compounds can inhibit steroidogenesis in Leydig cells, affecting testosterone production. This disruption can lead to reproductive toxicity and developmental issues in exposed organisms .

In Vitro Studies

In vitro studies utilizing cell cultures have demonstrated that this compound can affect cell viability and proliferation. Specific assays indicate cytotoxic effects at varying concentrations, emphasizing the need for further investigation into its safety profile.

Summary of Key Studies

Environmental Impact

The environmental persistence of this compound raises concerns about its accumulation in ecosystems. Its classification as a high-production-volume chemical suggests widespread use and potential ecological repercussions.

属性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro-2-iododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3,27H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVFKOBJDNVRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382618 | |

| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-64-0 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iodo-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。